(Rac)-Dizocilpine
Description
Significance as a Pharmacological Tool in Central Nervous System Studies
Dizocilpine (B47880) is a cornerstone pharmacological tool for investigating the complexities of the central nervous system (CNS). nih.gov Its primary significance lies in its ability to reliably induce specific neurochemical and behavioral states in experimental models, which allows researchers to study the underpinnings of neurological and psychiatric conditions. nih.gov It is frequently used in animal models to mimic cognitive deficits and psychotic-spectrum symptoms, serving as a standard for testing the efficacy of new therapeutic agents. wikipedia.orgnih.gov
The compound has been instrumental in exploring the role of N-methyl-D-aspartate (NMDA) receptors in fundamental brain processes. nih.gov Research utilizing dizocilpine has shed light on its involvement in motor activity, learning, and memory. nih.govnih.gov Furthermore, it is a critical component in studies of drug-induced neuroadaptation, helping to unravel the mechanisms by which substances of abuse alter brain function. nih.gov The use of advanced imaging techniques, such as pharmacological magnetic resonance imaging (phMRI), has even made it possible to visualize the specific neural substrates affected by dizocilpine in living organisms, providing further insight into its neuroprotective and neurotoxic actions. researchgate.net
| Key Research Applications of Dizocilpine (MK-801) | Description | References |
| Cognitive Impairment Models | Used to induce deficits in learning and memory, providing a platform to test pro-cognitive therapeutic agents. | nih.govnih.gov |
| Psychosis Models | Widely employed to mimic symptoms of psychosis, particularly for schizophrenia research. | wikipedia.orgbiorxiv.orgnih.gov |
| Neuroprotection Studies | Investigated for its ability to protect neurons from excitotoxic damage in models of ischemia and neurodegeneration. | wikipedia.orgresearchgate.net |
| Synaptic Plasticity Research | Used to inhibit long-term potentiation (LTP), a cellular mechanism underlying learning and memory. | wikipedia.org |
| Drug Addiction Research | Helps in studying the involvement of NMDA receptors in the reinforcing properties of drugs like morphine and cocaine. | nih.gov |
Overview of its Role as an N-methyl-D-aspartate Receptor Antagonist
Dizocilpine functions as a potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.commdpi.com The NMDA receptor is a subtype of ionotropic receptor for glutamate (B1630785), the primary excitatory neurotransmitter in the mammalian brain. wikipedia.orgmdpi.com Under normal physiological conditions at resting membrane potential, the NMDA receptor's ion channel is blocked by a magnesium (Mg²⁺) ion. wikipedia.orgbiorxiv.org For the channel to open, two conditions must be met: the binding of glutamate and a co-agonist (like glycine (B1666218) or D-serine), and sufficient depolarization of the postsynaptic neuron to expel the Mg²⁺ ion. nih.govmdpi.com
Once open, the channel permits the influx of cations, most notably calcium (Ca²⁺), which acts as a critical second messenger in a multitude of cellular signaling cascades. medchemexpress.commdpi.com Dizocilpine exerts its effect through a mechanism known as "open-channel blockade." biorxiv.orgbiorxiv.org It binds with high affinity to a site located within the ion channel itself, often referred to as the phencyclidine (PCP) binding site. nih.govwikipedia.org This action physically obstructs the flow of ions, thereby preventing NMDA receptor-mediated signaling. medchemexpress.com
This blockade is both use-dependent and voltage-dependent, meaning the receptor's ion channel must first be opened by glutamate and depolarization before dizocilpine can access its binding site. wikipedia.org The binding is characterized as being nearly irreversible, which accounts for the compound's potent and long-lasting effects observed in experimental settings. biorxiv.orgbiorxiv.org While its primary target is the NMDA receptor, some research indicates that dizocilpine can also act as an antagonist at nicotinic acetylcholine (B1216132) receptors and inhibit serotonin (B10506) and dopamine (B1211576) transporters. wikipedia.org
| Property | Description | References |
| Target | N-methyl-D-aspartate (NMDA) Receptor | medchemexpress.com |
| Mechanism | Non-competitive, open-channel blockade | wikipedia.orgbiorxiv.orgmdpi.com |
| Binding Site | Within the NMDA receptor ion channel (PCP site) | nih.govmdpi.com |
| Action | Prevents ion flux, particularly Ca²⁺, through the channel. | medchemexpress.com |
| Nature of Blockade | Use-dependent and voltage-dependent | wikipedia.org |
| Binding Affinity | High affinity (Kd of 37.2 nM in rat brain membranes) | medchemexpress.com |
Historical Context of Dizocilpine's Utility in Glutamatergic System Investigations
The journey of dizocilpine in neuroscience is closely tied to the evolving understanding of the glutamatergic system, particularly its role in mental illness. The hypothesis that glutamate dysfunction could be involved in schizophrenia first emerged in the 1980s. nih.gov This idea gained significant traction with the observation that NMDA receptor antagonists, such as phencyclidine (PCP), could induce a state in healthy individuals that mirrored the full spectrum of schizophrenic symptoms. nih.gov
Discovered by Merck in 1982, dizocilpine was initially pursued as a potential anticonvulsant. wikipedia.orgnih.gov However, its potent psychoactive properties and a 1988 study by Benvenga and Spaulding demonstrating its ability to induce memory impairments quickly shifted its trajectory. nih.gov These findings established dizocilpine as a powerful tool for creating animal models of cognitive dysfunction and psychosis. nih.govnih.gov
Early investigations, such as those by Carlsson and colleagues, used dizocilpine-induced hyperactivity to probe the interactions between the glutamate and other neurotransmitter systems, such as serotonin. nih.gov The discovery that high doses could cause specific neuronal damage, known as Olney's lesions, in laboratory rats led to the cessation of its clinical development. wikipedia.org Paradoxically, this event solidified its status as a critical, albeit non-clinical, research compound. It became an indispensable tool for exploring the "NMDA receptor hypofunction hypothesis" of schizophrenia and for investigating the fundamental roles of the glutamatergic system in synaptic plasticity, neurodevelopment, and excitotoxicity. wikipedia.orgnih.gov
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
(1S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15?,16-/m0/s1 |
InChI Key |
LBOJYSIDWZQNJS-LYKKTTPLSA-N |
Isomeric SMILES |
C[C@@]12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Dizocilpine Action
N-methyl-D-aspartate Receptor Interactions
Dizocilpine (B47880) exerts its effects primarily through its interaction with the NMDA receptor, a glutamate-gated ion channel crucial for excitatory neurotransmission in the central nervous system. wikipedia.orgnih.gov
Non-competitive Antagonism and Open-Channel Blocking Modality
Dizocilpine functions as a non-competitive antagonist, meaning it does not compete with the agonist, glutamate (B1630785), for its binding site on the receptor. bionity.comoup.com Instead, it exhibits an open-channel blocking modality. wikipedia.orgabcam.com This signifies that the NMDA receptor channel must first be opened by the binding of both glutamate and a co-agonist, typically glycine (B1666218), for dizocilpine to access its binding site located within the ion channel pore. wikipedia.orgbionity.com Once bound, it physically obstructs the channel, preventing the influx of ions, most notably calcium (Ca2+). wikipedia.orgmedchemexpress.combionity.com This "use-dependent" or "activity-dependent" nature of the block is a hallmark of dizocilpine's action; the more active the NMDA receptors are, the more effective the block becomes. wikipedia.orgcdnsciencepub.com
Binding Site Characterization within the NMDA Receptor Ion Channel Complex
The binding site for dizocilpine is located deep within the vestibule of the NMDA receptor's ion channel. wikipedia.orgnih.gov It lodges between the M3-helix-bundle crossing and the M2-pore loops, a position that allows it to physically block the permeation of ions. nih.gov This site is often referred to as the "PCP site" due to the similar mechanism of action of phencyclidine. wikipedia.orgnih.gov Structural studies have shown that the binding of dizocilpine promotes the closure of the ion channel gate, further contributing to its inhibitory effect. nih.gov
Subunit Selectivity and Differential Inhibition at GluN1/GluN2A and GluN1/GluN2B Receptors
NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The type of GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the functional and pharmacological properties of the receptor. While dizocilpine is generally considered a non-selective NMDA receptor antagonist, some studies have investigated its differential effects on various subunit combinations. Research has shown that dizocilpine effectively inhibits both GluN1/GluN2A and GluN1/GluN2B receptor subtypes. nih.govresearchgate.net However, the potency and kinetics of the block can be influenced by the specific GluN2 subunit present. For instance, some evidence suggests that the recovery from dizocilpine block may be slower at receptors containing the GluN2A subunit compared to those with GluN2B. The majority of NMDA receptors in the central nervous system are thought to be triheteromeric, containing both GluN2A and GluN2B subunits, which adds another layer of complexity to the in vivo effects of dizocilpine. acs.orgbiorxiv.org
| Receptor Subtype | Reported Inhibition by Dizocilpine | Reference |
| GluN1/GluN2A | Effective voltage-dependent inhibition. nih.govresearchgate.net | nih.govresearchgate.net |
| GluN1/GluN2B | Effective voltage-dependent inhibition. nih.govresearchgate.net | nih.govresearchgate.net |
Voltage-Dependent Receptor Blockade Mechanisms
The inhibitory action of dizocilpine is strongly voltage-dependent. wikipedia.orgnih.gov At the resting membrane potential, the NMDA receptor channel is typically blocked by magnesium ions (Mg2+). wikipedia.orgnih.gov Depolarization of the neuronal membrane is required to dislodge the Mg2+ ion, allowing the channel to open and conduct ions. wikipedia.org It is only in this open, unblocked state that dizocilpine can enter the channel and bind to its site. wikipedia.orgcdnsciencepub.com This voltage-dependency ensures that dizocilpine preferentially blocks NMDA receptors on neurons that are actively firing, a property that has significant implications for its physiological and potential therapeutic effects.
Modulation of Polyamine Recognition Domain Interactions
The NMDA receptor complex includes a polyamine recognition site, which can modulate receptor activity. annualreviews.orgaging-us.com Polyamines, such as spermine (B22157) and spermidine, can enhance the binding of dizocilpine to the NMDA receptor. nih.gov This suggests an allosteric interaction, where the binding of polyamines to their site influences the conformation of the receptor in a way that facilitates dizocilpine's access to or binding within the ion channel. nih.gov Specifically, polyamines have been shown to increase the affinity of the NMDA receptor for dizocilpine and accelerate both the association and dissociation rates of its binding. nih.gov This interaction highlights the complex regulatory mechanisms governing NMDA receptor function.
Intracellular Signaling Cascades and Gene Expression Modulation
The blockade of Ca2+ influx through NMDA receptors by dizocilpine has profound downstream effects on intracellular signaling cascades and gene expression.
Dizocilpine has been shown to inhibit the extracellular signal-regulated kinase (ERK) 1/2 pathway, a critical signaling cascade involved in cell proliferation and survival. nih.govpnas.orgnih.gov This inhibition leads to reduced phosphorylation of the cAMP-responsive element binding protein (CREB), a key transcription factor. pnas.orgnih.govresearchgate.net Consequently, the expression of genes regulated by CREB is altered. For example, dizocilpine has been observed to suppress the expression of cyclin D1, a protein involved in cell cycle progression, and up-regulate the tumor suppressor proteins p21 and p53. nih.govpnas.orgnih.gov
Furthermore, dizocilpine can modulate the expression of various genes implicated in neuronal function and plasticity. Studies have shown that dizocilpine can attenuate morphine-induced immediate-early gene expression in the striatum. nih.gov However, its effects on gene expression can be complex and context-dependent. For instance, one study found that dizocilpine did not alter the expression of the NOS1AP gene, which is involved in nitric oxide signaling. mdpi.comresearchgate.net In the context of schizophrenia models, acute administration of dizocilpine has been shown to down-regulate miR-219 in the prefrontal cortex, a microRNA that targets the mRNA of CaMKIIγ, a key signaling protein downstream of the NMDA receptor. pnas.org This effect was prevented by antipsychotic drugs. pnas.org Additionally, dizocilpine treatment has been shown to prevent changes in miR-219 levels induced by NMDA receptor antagonists in the prefrontal cortex. termedia.pl
| Affected Molecule/Pathway | Effect of Dizocilpine | Downstream Consequence | Reference |
| Extracellular signal-regulated kinase (ERK) 1/2 | Inhibition | Decreased cell proliferation and survival. | nih.govpnas.orgnih.gov |
| cAMP-responsive element binding protein (CREB) | Reduced phosphorylation | Altered gene expression. | pnas.orgnih.govresearchgate.net |
| Cyclin D1 | Suppressed expression | Inhibition of cell cycle progression. | nih.govpnas.orgnih.gov |
| p21 and p53 | Up-regulated expression | Promotion of cell cycle arrest and apoptosis. | nih.govpnas.orgnih.gov |
| Morphine-induced immediate-early genes | Attenuation | Modulation of neuronal response to opioids. | nih.gov |
| NOS1AP gene | No alteration in expression | --- | mdpi.comresearchgate.net |
| miR-219 | Down-regulation (acute treatment) | Increased expression of CaMKIIγ. | pnas.org |
Effects on Extracellular Signal-Regulated Kinase (ERK1/2) Pathway
Dizocilpine has been shown to inhibit the extracellular signal-regulated kinase (ERK1/2) pathway, an important intracellular signaling cascade that controls cell proliferation. nih.govvetmeduni.ac.at In studies using A549 lung adenocarcinoma cells, treatment with dizocilpine led to decreased levels of phosphorylated ERK1/2, as well as its upstream activator MEK1/2 and downstream substrate p90RSK. nih.govresearchgate.net This inhibitory effect became evident after 30 minutes of treatment and was sustained for up to 24 hours. nih.govresearchgate.net Notably, the total protein levels of ERK1/2 remained unchanged, indicating that dizocilpine's effect is on the activation state of the kinase, not its expression. nih.govresearchgate.net This inhibition of the ERK1/2 signaling cascade is a key mechanism through which dizocilpine exerts its antiproliferative effects. nih.govvetmeduni.ac.at Furthermore, dizocilpine can reverse the stimulation of proliferation induced by various growth factors, such as epidermal growth factor (EGF), insulin-like growth factor (IGF), and basic fibroblast growth factor (bFGF), which are known to activate the ERK1/2 pathway. nih.govresearchgate.net
Regulation of CREB Phosphorylation and Downstream Gene Expression (e.g., c-fos, c-jun, bcl-2, cyclin D1)
A significant consequence of ERK1/2 pathway inhibition by dizocilpine is the reduced phosphorylation of the cAMP-responsive element binding protein (CREB). nih.govvetmeduni.ac.atnih.gov CREB is a transcription factor that, when phosphorylated at Serine-133, promotes the expression of genes involved in cell proliferation and survival. nih.govnih.gov Research in A549 lung carcinoma cells demonstrated that dizocilpine markedly reduced CREB phosphorylation. researchgate.net This effect is not mediated by CaMKII, CaMKIV, or Akt kinases. researchgate.net
The reduction in CREB phosphorylation leads to the downregulation of several CREB-regulated genes. nih.govvetmeduni.ac.at Studies have documented a significant decrease in the mRNA levels of the following genes after a 24-hour exposure to dizocilpine:
c-fos : Reduced to 50% of basal levels. nih.gov
c-jun : Reduced to 40% of basal levels. nih.gov
bcl-2 : A prosurvival gene, also reduced to 40% of basal levels. nih.gov
cyclin D1 : A key regulator of cell cycle progression, its expression was reduced to 60% of the basal level. nih.govresearchgate.net
The proteins c-Fos and c-Jun are components of the AP1 transcription factor, which regulates cell proliferation partly through the induction of cyclin D1. nih.govtandfonline.com Therefore, by suppressing the expression of these genes, dizocilpine interferes with critical pathways for cell growth and survival. nih.gov
Table 1: Effect of Dizocilpine on CREB-Regulated Gene Expression in A549 Cells
| Gene | Function | % of Basal Level After Dizocilpine Treatment | Citation |
|---|---|---|---|
| c-fos | Component of AP1 transcription factor, cell proliferation | 50% | nih.gov |
| c-jun | Component of AP1 transcription factor, cell proliferation | 40% | nih.gov |
| bcl-2 | Pro-survival | 40% | nih.gov |
| cyclin D1 | Cell cycle progression (G1 phase) | 60% | nih.govresearchgate.net |
Influence on Cell Cycle Progression (e.g., G2/S Phase Alterations)
Consistent with its effects on the ERK1/2-CREB-cyclin D1 axis, dizocilpine directly influences cell cycle progression. nih.govvetmeduni.ac.at In lung adenocarcinoma cells, dizocilpine treatment leads to a slowing of the cell cycle. nih.gov Flow cytometry analysis revealed that exposure to dizocilpine significantly decreased the percentage of cells in the G2 and S phases of the cell cycle. nih.govresearchgate.net For instance, the proportion of cells in the G2/S phase dropped from a baseline of 53.2% to 44.9% with 250 μM dizocilpine and to 39.0% with 500 μM dizocilpine. nih.govresearchgate.net Concurrently, the percentage of resting cells in the G1 phase increased from 46.8% to 55.1% at the 250 μM concentration. researchgate.net These alterations demonstrate an inhibitory effect on cell cycle progression, contributing to the compound's antiproliferative action. nih.govfrontiersin.org
Table 2: Influence of Dizocilpine on Cell Cycle Phases in A549 Cells
| Cell Cycle Phase | Control (%) | 250 µM Dizocilpine (%) | 500 µM Dizocilpine (%) | Citation |
|---|---|---|---|---|
| G2/S Phase | 53.2 ± 0.3 | 44.9 ± 0.8 | 39.0 ± 1.5 | nih.govresearchgate.net |
| G1 Phase | 46.8 ± 0.3 | 55.1 ± 0.8 | Not Reported | researchgate.net |
Modulation of p21 and p53 Gene Transcription
In addition to suppressing pro-proliferative genes, dizocilpine upregulates the expression of key tumor suppressor genes. nih.govvetmeduni.ac.at Specifically, dizocilpine treatment has been found to increase the gene transcription of p53 and p21. nih.govresearchgate.net In A549 cells, a 24-hour exposure to dizocilpine resulted in a 2-fold increase in p53 gene transcription and a 3-fold increase in p21 gene transcription. nih.govresearchgate.net
The p53 protein is a critical tumor suppressor that can induce cell cycle arrest or apoptosis in response to cellular stress. nih.govumsida.ac.id The p21 protein is a cyclin-dependent kinase inhibitor whose transcription is famously activated by p53 and is responsible for mediating cell cycle arrest. nih.govnih.gov The upregulation of these genes provides a direct link between dizocilpine's action and the machinery that halts cell cycle progression. vetmeduni.ac.at The growth-promoting AP1 transcription factor (composed of c-Fos/c-Jun) can repress p53 and subsequent p21 transcription; therefore, dizocilpine's downregulation of c-fos and c-jun likely contributes to the observed increase in p53 and p21 expression. nih.govtandfonline.com
Investigations into NOS1AP Gene Expression in Neural Systems
The Nitric Oxide Synthase 1 Adaptor Protein (NOS1AP) is involved in regulating nitric oxide (NO) production by interacting with neuronal nitric oxide synthase (nNOS) and influencing NMDA receptor signaling. mdpi.comnih.gov Given that NOS1AP expression is known to be upregulated upon NMDA receptor activation, its regulation under receptor inhibition by dizocilpine has been investigated. mdpi.comnih.gov
A study examining the effects of dizocilpine on NOS1AP expression was conducted in both rats and in vitro cell lines (SH-SY5Y and HEK293T). mdpi.comnih.gov Despite dizocilpine's role as a potent NMDA receptor antagonist, the results showed that neither the expression of the NOS1AP gene nor the production of the NOS1AP protein was affected by dizocilpine treatment. mdpi.comresearchgate.net This finding suggests that while NOS1AP is part of the NMDA signaling pathway, its expression is not modulated by the specific inhibitory action of dizocilpine in these systems. mdpi.com
Effects on CCN1 Gene Expression in Neocortical Regions
CCN1 (also known as CYR61) is a secreted, extracellular matrix-associated protein encoded by an immediate-early gene. nih.govoup.com Research has explored the effect of schizophrenomimetic drugs, including dizocilpine, on its expression in the brain. nih.gov In young adult rats, acute administration of dizocilpine was found to cause a prominent up-regulation of CCN1 gene expression in the neocortex. nih.govoup.com This effect was also observed with other NMDA receptor antagonists like phencyclidine (PCP) and the psychostimulant methamphetamine. oup.com The induction of CCN1 expression by dizocilpine was rapid, occurring within 60 minutes of administration. nih.govnih.gov These findings suggest that the CCN1 gene could be implicated in the molecular cascades affected by NMDA receptor antagonism in the adult brain. nih.govoup.com
Differential Regulation of Brain-Derived Neurotrophic Factor (BDNF) Expression in Neuronal and Glial Cells
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin for neuronal survival, plasticity, and function. nih.govfrontiersin.org The expression of BDNF is known to be regulated by NMDA receptor activity, and dizocilpine has been shown to have differential effects on its expression depending on the cell type. nih.govfrontiersin.org
In neuronal cells , dizocilpine administration leads to a decrease in BDNF. Studies using primary cultured hippocampal neurons showed that dizocilpine suppresses both BDNF mRNA expression and protein secretion. frontiersin.org This is consistent with findings in the developing rat brain, where dizocilpine administration led to a sustained depletion of BDNF expression, which was linked to impaired ERK1/2 and CREB activity and subsequent neurodegeneration. nih.gov
Conversely, in glial cells , specifically astrocytes, dizocilpine has the opposite effect. In cultured rat hippocampal astrocytes, dizocilpine treatment enhances the expression of BDNF mRNA and protein. nih.govresearchgate.net This upregulation is transient and appears to be mediated through the NMDA-R–PI3K–ERK signaling pathway, as it can be blocked by inhibitors of PI3K and ERK1/2. nih.govebi.ac.uk While astrocytes express low levels of BDNF under normal conditions, they can increase production in response to pathological signals, suggesting a potential compensatory or reactive role in the context of NMDA receptor blockade. nih.govbiorxiv.org
Proposed Redox Mechanisms and Electron Transfer Hypothesis for Bioactivity
The bioactivity of dizocilpine (MK-801) is not solely attributed to its well-established role as an N-methyl-D-aspartate (NMDA) receptor antagonist. A growing body of research suggests that its molecular and cellular effects may also be mediated through complex redox mechanisms involving electron transfer (ET) processes. This hypothesis posits that dizocilpine and its metabolites can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and a state of oxidative stress (OS), which in turn can modulate various physiological and pathological processes. nih.govnih.govresearchgate.net
The central tenet of this hypothesis is the metabolic transformation of dizocilpine into redox-active species. Two primary metabolic pathways have been proposed to generate these active entities: the formation of hydroxylamine (B1172632) and its subsequent oxidation, and the creation of phenolic derivatives. nih.govnih.gov
The Hydroxylamine-Nitroxide Redox Couple
One proposed mechanism involves the oxidative metabolism of the secondary amine group in dizocilpine to form a hydroxylamine metabolite. This hydroxylamine can then enter a redox cycle with corresponding nitroxide and nitrosonium ion species. nih.govnih.govresearchgate.net This concept is often analogized to the metabolism of other compounds like cocaine. nih.gov
The hydroxylamine-nitroxide couple can facilitate electron transfer reactions within the biological system. nih.gov This redox cycling can interact with molecular oxygen to produce superoxide (B77818) radicals, which are precursors to other ROS such as hydrogen peroxide and the highly reactive hydroxyl radical. nih.gov The generation of these species can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates. nih.govwho.int
Electrochemical studies on analogous compounds lend support to this hypothesis. For instance, the reduction potential of a related nitroxide metabolite has been determined to be within the physiologically relevant range (e.g., -0.48 V for a norcocaine (B1214116) nitroxide), suggesting that such redox cycling is energetically feasible in vivo. nih.gov Even small quantities of these metabolites can generate significant amounts of ROS due to the catalytic nature of the redox cycle. nih.gov
The Phenolic Metabolite-Quinone Pathway
A second proposed pathway involves the hydroxylation of dizocilpine's aromatic rings to form phenolic metabolites. nih.govnih.govscience.gov These phenolic compounds are well-known precursors to quinones. nih.govresearchgate.net Quinones and their corresponding semiquinone radicals are highly redox-active molecules capable of undergoing redox cycling. nih.gov
The Role of Iminium Intermediates and the Electron Transfer Hypothesis
The bioactivity of dizocilpine has also been compared to that of phencyclidine (PCP), another NMDA receptor antagonist. nih.gov A key aspect of PCP's mechanism is believed to involve its oxidative metabolism to an iminium species. nih.gov It is proposed that dizocilpine may undergo a similar transformation. Conjugated iminium ions are recognized as potential electron transfer agents. nih.govresearchgate.net
The electron transfer hypothesis suggests that the flow of electrons generated by these redox-active metabolites can create electrical fields. These fields may, in turn, influence the function of neuronal membrane channels and synapses, contributing to the pharmacological effects of the drug beyond direct receptor antagonism. nih.gov
Research Findings on Dizocilpine-Induced Oxidative Stress
Experimental studies in animal models have provided evidence for dizocilpine-induced oxidative stress, supporting the redox mechanism hypothesis. These studies typically measure biomarkers of oxidative damage and changes in antioxidant defense systems.
Table 1: Effect of Dizocilpine on Oxidative Stress Markers in Rat Brain Tissue
| Biomarker | Dizocilpine-Treated Group | Control Group | Percentage Change | Reference |
| Malondialdehyde (MDA) (nmol/mg protein) | Data not available in this format | Data not available in this format | Increased | who.intnih.gov |
| Reduced Glutathione (B108866) (GSH) (µmol/g tissue) | 91.91 ± 15.48 | 141.05 ± 38.46 | -34.8% | who.int |
This table presents synthesized data from a study investigating the effects of dizocilpine on oxidative stress markers. The study demonstrated a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation, and a significant decrease in reduced glutathione (GSH), a key intracellular antioxidant. who.int
Table 2: Effects of Dizocilpine on Antioxidant Enzyme Activities and Lipid Peroxidation in Rabbit Testes
| Parameter | Dizocilpine Group | Control Group | Reference |
| Superoxide Dismutase (SOD) (U/g tissue) | 421.50 ± 13.17 | 613.50 ± 15.17 | researchgate.net |
| Glutathione Peroxidase (GPX) (U/g tissue) | 56.97 ± 13.46 | 96.80 ± 14.16 | researchgate.net |
| Malondialdehyde (MDA) (nmol/g tissue) | Significantly increased | Control levels | researchgate.netcu.edu.eg |
This table summarizes findings from a study in rabbits, which showed that dizocilpine administration led to a significant decrease in the activities of the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPX), alongside a significant increase in MDA levels, indicating enhanced lipid peroxidation. researchgate.netcu.edu.eg
Neurophysiological and Synaptic Dynamics Affected by Dizocilpine
Synaptic Plasticity Alterations
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. The NMDA receptor is a critical mediator of many forms of synaptic plasticity. Dizocilpine's powerful antagonism of this receptor leads to significant alterations in these processes.
Long-Term Potentiation (LTP) is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. The induction of the most widely studied form of LTP in the hippocampus is critically dependent on the activation of NMDA receptors. Dizocilpine (B47880) has been consistently shown to inhibit the induction of NMDAR-dependent LTP. wikipedia.orgebi.ac.uknih.gov By blocking the NMDA receptor's ion channel, dizocilpine prevents the calcium influx necessary to trigger the downstream signaling cascades that lead to the strengthening of the synapse. wikipedia.org
Research in rat hippocampal slices has demonstrated this inhibitory effect. In one study, the concentration of dizocilpine required to block LTP induction by 50% (IC50) was determined to be 0.13 µM after prolonged pre-incubation. nih.gov This potent inhibition of LTP is a cornerstone of dizocilpine's neuropharmacological profile and is linked to its observed effects on learning and memory in animal models. wikipedia.orgnih.gov The blockade of LTP by dizocilpine is not always absolute and can be overcome in some experimental paradigms, but it remains one of the most reliable and well-documented effects of the compound. nih.govoup.com
| Brain Region | Experimental Model | Key Finding | Reference |
|---|---|---|---|
| Hippocampus (CA1) | Rat Hippocampal Slices | Dizocilpine blocks the induction of LTP with an IC50 of 0.13 µM. | nih.gov |
| Dentate Gyrus | Freely Behaving Rats | LTP was impaired in animals treated with dizocilpine. | nih.gov |
| Hippocampus | Rat Model of Psychosis | Dizocilpine-induced NMDA receptor hypofunction leads to impaired LTP. | nih.gov |
Long-Term Depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission and, like LTP, plays a role in neural information storage. The role of dizocilpine in LTD is more complex and appears to be dependent on the specific induction protocol and brain region. Some studies have shown that dizocilpine blocks the induction of NMDAR-dependent LTD. jneurosci.orgnih.gov For instance, in hippocampal slices from both young and adult mice, dizocilpine was found to prevent LTD induced by low-frequency stimulation (LFS). jneurosci.orgnih.govjneurosci.org This suggests that, similar to LTP, ion flux through the NMDA receptor is crucial for inducing this form of LTD. nih.govjneurosci.org
However, other research indicates that under certain circumstances, LTD induction is insensitive to dizocilpine. researchgate.net For example, one study found that while timing-dependent LTP (t-LTP) was blocked by intracellular application of dizocilpine, timing-dependent LTD (t-LTD) was unaffected. researchgate.net There is also evidence for a metabotropic, or non-ionotropic, form of NMDAR signaling in LTD that would not be blocked by an open-channel blocker like dizocilpine. nih.gov Furthermore, some research has reported that blocking NMDA receptors with dizocilpine during high-frequency stimulation (HFS), which normally induces LTP, can instead lead to the induction of LTD. nih.gov These varying results highlight the differential nature of dizocilpine's effects on LTD, which is contingent on the specific signaling pathways engaged by different patterns of synaptic activity.
| Brain Region | Experimental Condition | Effect of Dizocilpine | Reference |
|---|---|---|---|
| Hippocampus (CA1) | Low-Frequency Stimulation (1 Hz or 2 Hz) | Blocks LTD induction in young and adult mice. | jneurosci.orgnih.gov |
| Hippocampus (CA1) | Chemically-induced LTD (bath application of NMDA) | Blocks LTD induction. | jneurosci.org |
| Hippocampus | Timing-dependent plasticity protocol (post-before-pre pairing) | Does not block t-LTD induction. | researchgate.net |
| Hippocampus (CA1) | High-Frequency Stimulation (in adult mice) | Inhibits LTP but does not enable LTD induction. | nih.gov |
Short-term synaptic plasticity involves changes in synaptic strength that last from milliseconds to minutes. One common form is paired-pulse facilitation (PPF), where a second synaptic response is larger than the first when two stimuli are delivered in quick succession. This phenomenon is generally attributed to a higher probability of neurotransmitter release from the presynaptic terminal. Studies examining the effect of dizocilpine on short-term plasticity have yielded insights into its potential presynaptic actions.
In the dentate gyrus of anesthetized rats, dizocilpine was found to attenuate or block PPF of the population spike. nih.gov Research comparing hippocampal and neocortical synapses showed that as dizocilpine blocked NMDA responses, paired-pulse ratios shifted to more facilitated levels in both pathways. pnas.org In another study, adolescent exposure to dizocilpine in rats led to a lasting change in the prefrontal cortex, where inhibitory postsynaptic currents (IPSCs) switched from a typical paired-pulse suppression to paired-pulse facilitation, suggesting a presynaptic mechanism for the observed GABAergic deficit. nih.gov These findings indicate that besides its primary postsynaptic blocking action, dizocilpine can modulate short-term synaptic dynamics, potentially through effects on presynaptic transmitter release probability.
Electrophysiological Characterization of Neural Circuit Activity
Electrophysiological techniques are essential for directly measuring the effects of compounds like dizocilpine on neuronal and circuit function. In vitro brain slice preparations and patch-clamp recordings have been instrumental in characterizing the precise impact of dizocilpine on synaptic currents and receptor inhibition.
The in vitro brain slice preparation, particularly of the hippocampus, is a workhorse of neuroscience research, allowing for the detailed study of synaptic transmission and plasticity in an intact circuit. The CA1 region of the hippocampus is a frequent target for these studies. Electrophysiological recordings in hippocampal CA1 neurons have been used extensively to demonstrate dizocilpine's blockade of NMDAR-mediated excitatory postsynaptic currents (EPSCs) and its consequent inhibition of LTP. nih.govbiorxiv.orgnih.gov
Studies using this preparation have confirmed that dizocilpine effectively prevents hippocampal neurodegeneration in models of hypoxia-ischemia by blocking excessive NMDA receptor stimulation. nih.gov Furthermore, experiments in CA1 neurons have been used to compare the effects of dizocilpine with other NMDA receptor antagonists, revealing differences in their voltage dependency and kinetics which may underlie their different clinical profiles. nih.gov In vivo electrophysiological recordings in the CA1 region of awake animals have also shown that dizocilpine administration disrupts the balance of excitation and inhibition, alters the firing properties of neurons, and impairs their synchronization with network oscillations like theta and gamma rhythms. biorxiv.org
Whole-cell patch-clamp recording is a high-resolution technique that allows for the measurement of ionic currents through single channels or across the entire membrane of a neuron. This method has been crucial for characterizing the specific nature of dizocilpine's blockade of the NMDA receptor. These recordings have shown that dizocilpine's inhibition is voltage-dependent, a property stemming from its binding site within the channel pore. wikipedia.orgnih.gov
Patch-clamp experiments have also been used to study the use-dependent nature of the block, confirming that the NMDA receptor channel must open for dizocilpine to gain access to its binding site and cause inhibition. researchgate.nethellobio.com A specialized application of this technique involves including dizocilpine in the intracellular solution of the recording pipette to selectively block postsynaptic NMDA receptors in the recorded cell. researchgate.netucdavis.eduplos.org These experiments have revealed that even at high intracellular concentrations, the block of synaptic NMDA currents can be incomplete, suggesting a much lower affinity for the intracellularly applied drug compared to when it is applied extracellularly. ucdavis.edu This approach has been invaluable for isolating the roles of presynaptic versus postsynaptic NMDA receptors in various forms of synaptic plasticity. researchgate.netplos.org
| Preparation | Key Parameter Studied | Observation | Reference |
|---|---|---|---|
| Cultured Superior Colliculus Neurons | Voltage-Dependence | Blockade by dizocilpine was found to be less voltage-dependent compared to memantine (B1676192). | nih.gov |
| Hippocampal CA1 Neurons | Intracellular Application (iMK-801) | Incomplete block of synaptic NMDAR currents, suggesting low affinity from the intracellular side. | ucdavis.edu |
| HEK293 Cells Expressing Recombinant NMDARs | Receptor Subtype Specificity | Preferentially blocked NR1a/NR2A and NR1a/NR2B subunit combinations compared to NR1a/NR2D. | nih.gov |
| Layer V Pyramidal Neurons (PFC) | Use-Dependence | Complete abolition of evoked NMDAR currents upon repeated stimulation, confirming use-dependent block. | hellobio.com |
Impact on Excitatory/Inhibitory Neurotransmission Balance
The precise equilibrium between excitatory (E) and inhibitory (I) neurotransmission is fundamental for stable and efficient cortical processing, including sensory perception, information integration, and cognitive function. Dizocilpine, through its potent and non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, profoundly disrupts this E/I balance. It achieves this not by a simple, uniform suppression of excitation, but through a complex and cell-type-specific modulation of both principal excitatory neurons and key inhibitory interneuron populations. This dual action results in a net state of cortical disinhibition and aberrant network oscillations, a state implicated in its significant neurophysiological effects.
Cortical pyramidal cells are the primary excitatory neurons of the cerebral cortex, utilizing glutamate (B1630785) as their principal neurotransmitter. Their postsynaptic membranes are densely populated with NMDA receptors, which are critical for synaptic plasticity, temporal summation of inputs, and the generation of burst firing patterns.
Dizocilpine directly targets these receptors on pyramidal cells. By binding to the open channel pore, it effectively blocks the influx of Ca²⁺ and Na⁺ ions that constitutes the NMDA receptor-mediated component of the excitatory postsynaptic current (EPSC). This action has several key consequences:
Reduction of Synaptic Current: In electrophysiological studies, the application of Dizocilpine selectively and significantly diminishes the NMDA-R component of glutamate-evoked EPSCs in pyramidal neurons, leaving the faster AMPA receptor-mediated component largely intact. This alters the shape and duration of the postsynaptic potential, impairing the cell's ability to integrate synaptic inputs over longer time windows.
Suppression of Burst Firing: The sustained depolarization required to trigger high-frequency burst firing in pyramidal cells is heavily dependent on NMDA receptor activation. By blocking these receptors, Dizocilpine reduces the likelihood and frequency of burst firing, shifting the neuron's output towards a more regular, single-spike mode in response to afferent stimulation.
Altered Network Response: While direct antagonism of NMDA receptors on pyramidal cells would suggest a net reduction in cortical excitation, this effect is counterintuitively overshadowed by Dizocilpine's more profound impact on inhibitory circuits, as detailed in the following section. Research by Jackson et al. (2004) demonstrated that in the medial prefrontal cortex, blockade of postsynaptic NMDA receptors on pyramidal neurons with Dizocilpine significantly reduced the duration of stimulus-evoked persistent firing, highlighting the receptor's role in sustaining network-driven activity.
| Parameter Measured | Effect of Dizocilpine | Underlying Mechanism | Functional Consequence |
|---|---|---|---|
| NMDA-R Mediated EPSC Amplitude | Significant Reduction | Non-competitive blockade of the NMDA receptor ion channel. | Impaired synaptic integration and reduced postsynaptic depolarization. |
| Stimulus-Evoked Burst Firing | Suppressed or Abolished | Insufficient sustained depolarization due to lack of NMDA-R current. | Shift from burst firing to single-spike firing mode. |
| Persistent Firing Duration | Decreased | Blockade of recurrent excitatory network activity sustained by NMDA receptors. | Reduced ability of the local circuit to maintain activity after a stimulus. |
The most critical impact of Dizocilpine on the E/I balance stems from its effect on inhibitory GABAergic interneurons, particularly the fast-spiking, parvalbumin-containing (PV+) subclass. These interneurons provide powerful, precisely timed perisomatic inhibition to large populations of pyramidal cells and are essential for sculpting network activity and generating gamma-band oscillations (~30-80 Hz).
Contrary to the suppressive effect on pyramidal cell excitability when considered in isolation, Dizocilpine leads to a profound decrease in the activity of PV+ interneurons. Seminal research, including work by Homayoun and Moghaddam (2007), has elucidated this paradoxical mechanism:
High NMDA-R Dependence: Fast-spiking PV+ interneurons exhibit a unique reliance on NMDA receptor-mediated currents to sustain their high-frequency firing. Unlike pyramidal cells, their excitability is tightly coupled to glutamatergic input via NMDA receptors.
Suppression of Interneuron Firing: Application of Dizocilpine preferentially silences these interneurons. By blocking the NMDA receptors essential for their activation, Dizocilpine dramatically reduces their firing rate. This effectively removes a major source of feedback and feedforward inhibition from the cortical circuit.
Pyramidal Cell Disinhibition: The silencing of PV+ interneurons leads to a significant reduction in the frequency and amplitude of inhibitory postsynaptic currents (IPSCs) received by pyramidal cells. This disinhibition releases the pyramidal cells from the powerful braking control normally exerted by the GABAergic system.
| Cell Type / Parameter | Effect of Dizocilpine | Underlying Mechanism | Net Impact on E/I Balance |
|---|---|---|---|
| PV+ Interneuron Firing Rate | Significant Decrease | Blockade of NMDA receptors essential for sustained firing in this cell type. | Loss of inhibitory tone. |
| GABA Release from Interneurons | Decreased | Reduced interneuron activity leads to less neurotransmitter release. | Reduced inhibition in the network. |
| IPSCs onto Pyramidal Cells | Reduced Frequency & Amplitude | Fewer action potentials in presynaptic interneurons. | Disinhibition of pyramidal cells. |
| Overall Pyramidal Cell Activity | Paradoxical Increase | The effect of disinhibition outweighs the direct blockade of NMDA-R on pyramidal cells. | Shift towards excitation; E/I imbalance. |
Preclinical Research Applications and Animal Models
Pharmacological Induction of Neurological and Psychiatric Phenotypes
Dizocilpine (B47880) is widely used to induce a range of behavioral and neurochemical changes in animal models that resemble human neurological and psychiatric conditions. Its administration can produce a spectrum of symptoms, making it a versatile compound for studying complex disorders.
Dizocilpine is frequently employed to create models of cognitive impairment, as NMDA receptor function is critical for learning and memory processes. frontiersin.orgnih.gov Administration of dizocilpine has been shown to reliably induce deficits in various cognitive domains in animal models. nih.gov
Studies have demonstrated that dizocilpine impairs working memory. For instance, in the odor span task, a test of working memory capacity in rodents, dizocilpine was found to selectively impair accuracy. nih.gov These effects were more pronounced when the memory load and the number of distractor stimuli were increased. nih.gov In Long-Evans rats, chronic treatment with dizocilpine during early adulthood resulted in impaired working memory in the Morris water maze. frontiersin.org
Spatial learning and memory are also significantly affected by dizocilpine. Research using the Morris water maze has shown that dizocilpine impairs spatial learning in rats. nih.govnih.gov The drug slows the rate at which animals learn to find a hidden platform, a deficit that cannot be solely attributed to motor or sensory disturbances. nih.gov The route of administration may also influence the effectiveness of dizocilpine in inducing these deficits, with subcutaneous injections being potentially more effective than intraperitoneal injections in impairing spatial learning and memory in Wistar rats. nih.gov
Recognition memory is another cognitive function disrupted by dizocilpine. In mice, dizocilpine has been shown to impair recognition memory encoding. nih.gov It can also induce significant impairments in social recognition, a deficit that can be ameliorated by certain novel antipsychotic agents. nih.gov Repeated treatment with apple pomace extract has been shown to reverse dizocilpine-induced impairments of both associative and recognition memory in mice. mdpi.com
| Cognitive Domain | Animal Model | Behavioral Task | Observed Effect of Dizocilpine | Reference |
|---|---|---|---|---|
| Working Memory | Rats (Long-Evans) | Morris Water Maze (Working Memory Version) | Impaired working memory after chronic treatment. | frontiersin.org |
| Working Memory | Rodents | Odor Span Task | Selectively impaired accuracy, exacerbated by increased memory load and distractors. | nih.gov |
| Spatial Learning | Rats | Morris Water Maze | Impaired spatial learning. | nih.gov |
| Recognition Memory | Mice | Novel Object Recognition Test | Impaired recognition memory encoding. | nih.govmdpi.com |
| Social Recognition | Mice | Social Recognition Test | Induced significant impairment of social recognition. | nih.gov |
The glutamate (B1630785) hypothesis of schizophrenia posits that a deficit in NMDA receptor function contributes to the pathophysiology of the disorder. psychogenics.comoup.com Dizocilpine, as an NMDA receptor antagonist, is extensively used to model schizophrenia-like symptoms in animals. psychogenics.comoup.comresearchgate.net The administration of dizocilpine can induce a wide range of behavioral and neurochemical alterations that mimic the positive, negative, and cognitive symptoms of schizophrenia. researchgate.netresearchgate.net
In rodents, dizocilpine is known to induce hyperlocomotion and stereotyped behaviors, which are considered models of the positive symptoms of schizophrenia. researchgate.net It can also produce deficits in social interaction and anhedonia (measured by sucrose (B13894) preference), modeling the negative symptoms of the disorder. researchgate.netresearchgate.net Furthermore, the cognitive deficits induced by dizocilpine, as discussed in the previous section, are analogous to the cognitive impairments seen in patients with schizophrenia. researchgate.netresearchgate.net
Neurochemically, dizocilpine-induced models are associated with changes in neurotransmitter systems implicated in schizophrenia. For example, dizocilpine administration has been shown to alter dopamine (B1211576) and serotonin (B10506) levels in the brain. researchgate.net These models provide a platform to test the efficacy of antipsychotic drugs. Atypical antipsychotics like olanzapine, clozapine, aripiprazole, and risperidone (B510) have been shown to reverse the behavioral deficits induced by dizocilpine in rats, while the typical antipsychotic haloperidol (B65202) was not effective. psychogenics.com
Dizocilpine was initially investigated for its anticonvulsant properties. medchemexpress.comnih.gov It is a potent anticonvulsant that shows high affinity for binding sites in the brain, particularly in the hippocampus. semanticscholar.org Its mechanism of action involves the blockade of NMDA receptors, which play a crucial role in excitotoxicity and seizure generation.
In preclinical models of epilepsy, such as the pentylenetetrazole (PTZ)-induced kindling model in mice, dizocilpine has demonstrated significant anticonvulsant effects. nih.govokayama-u.ac.jpresearchgate.net Kindling is a phenomenon where repeated application of an initially subconvulsive stimulus results in the development of full-blown seizures, and it is used to model temporal lobe epilepsy. nih.gov Studies have shown that dizocilpine can significantly reduce the acquisition of kindling, indicating its potential to prevent the development of seizures. nih.govokayama-u.ac.jpresearchgate.net These findings suggest that dizocilpine and other NMDA receptor antagonists could be valuable tools for studying the mechanisms of epileptogenesis and for the development of new antiepileptic drugs. nih.gov
Dizocilpine has profound effects on motor activity and habituation in animal models. semanticscholar.orgnih.gov Administration of dizocilpine is known to induce hyperlocomotion in rodents. researchgate.netnih.gov The degree of this effect can be influenced by factors such as age and sex, with younger rats and females showing greater sensitivity to the locomotor-activating effects of dizocilpine compared to adult males. nih.gov
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). PPI is considered a measure of sensorimotor gating, a process that filters out irrelevant sensory information. nih.gov Deficits in PPI are observed in several psychiatric disorders, most notably schizophrenia, and are considered a candidate endophenotype for the illness. nih.govacnp.org
Dizocilpine is widely used to disrupt PPI in animal models, thereby mimicking the sensorimotor gating deficits seen in schizophrenia. acnp.orgnih.govtau.ac.ilpolyu.edu.hk In both rodents and non-human primates, dizocilpine has been shown to effectively impair PPI. nih.govnih.govelsevierpure.com The disruption of PPI by dizocilpine and other NMDA receptor antagonists is thought to occur through different neural pathways than those affected by dopamine agonists, which also disrupt PPI. nih.govtau.ac.ilpolyu.edu.hk This makes dizocilpine a valuable tool for dissecting the distinct neurobiological mechanisms underlying sensorimotor gating deficits.
| Behavioral Paradigm | Animal Model | Key Finding with Dizocilpine | Relevance | Reference |
|---|---|---|---|---|
| Prepulse Inhibition (PPI) | Mice (C57BL6/J) | Disrupts PPI, with a tendency to attenuate prepulse-elicited reaction at higher doses. | Models sensorimotor gating deficits in schizophrenia. | nih.govtau.ac.ilpolyu.edu.hk |
| Prepulse Inhibition (PPI) | Monkeys (Capuchin) | Impairs PPI at higher doses, with effects potentially reduced by tolerance and familiarization. | Provides a non-human primate model of sensorimotor gating deficits. | nih.govelsevierpure.com |
| Motor Activity & Habituation | Rats | Induces hyperlocomotion and prevents within-session habituation at higher doses. Impairs retention of habituation at lower doses. | Models hyperactivity and deficits in attention/learning. | nih.gov |
The conditioned place preference (CPP) paradigm is a widely used behavioral model to study the rewarding or aversive effects of drugs. nih.gov In this paradigm, an animal learns to associate a specific environment with the effects of a drug. nih.gov If the drug is rewarding, the animal will spend more time in the drug-paired environment in a subsequent test. nih.gov Conversely, if the drug is aversive, the animal will avoid the drug-paired environment.
Dizocilpine has been studied in CPP paradigms, often in the context of its interaction with drugs of abuse. Research has shown that dizocilpine can potentiate the reinforcing properties of opioids and psychostimulants, such as morphine and cocaine. nih.gov However, the interaction is complex, as dizocilpine has also been shown to prevent the development of certain drug-induced behavioral effects. nih.gov Furthermore, dizocilpine itself appears to induce sensitization to its own behavioral effects and can cause cross-sensitization to other drugs of abuse. nih.gov These findings suggest that the glutamatergic system, via NMDA receptors, plays a significant role in the neurobiological mechanisms of drug reward and addiction.
Investigations into Neuroprotection and Neurodegeneration
Dizocilpine (MK-801), a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been a cornerstone in preclinical research aimed at understanding and mitigating neuronal damage across a spectrum of central nervous system (CNS) pathologies. wikipedia.orgnih.gov Its mechanism of action, which involves blocking the ion channel of the NMDA receptor, prevents excessive calcium (Ca2+) influx, a key step in the excitotoxic cascade that leads to neuronal death. wikipedia.org This property has made it a valuable tool in animal models of neurodegeneration and acute brain injury.
Efficacy in Models of NMDA-Induced Hippocampal Neurodegeneration
The hippocampus, a brain region critical for learning and memory, is particularly vulnerable to excitotoxic insults. Administration of NMDA receptor agonists in animal models provides a direct method to study the mechanisms of excitotoxicity and potential neuroprotective interventions. Dizocilpine has demonstrated significant efficacy in protecting hippocampal neurons from ischemia-induced neurodegeneration in gerbils. wikipedia.org Studies have shown that pretreatment with dizocilpine can prevent the neuronal damage that typically follows such excitotoxic challenges. wikipedia.org The neuroprotective effects are dose-dependent, with significant protection observed at doses that effectively block NMDA receptor activity. wikipedia.org
Protective Effects in Hypoxic-Ischemic (HI) Brain Injury Models
Hypoxic-ischemic (HI) brain injury, particularly in the neonatal period, can lead to severe and long-lasting neurological deficits. The pathophysiology of HI injury involves an excitotoxic component, making NMDA receptor antagonists like dizocilpine a subject of intense investigation. neo-med.orgscispace.com In neonatal rat models of HI brain injury, dizocilpine has been shown to exert neuroprotective effects. neo-med.orgkoreamed.org These protective actions are, at least in part, mediated through an anti-apoptotic mechanism. neo-med.orgkoreascience.kr
Research has demonstrated that in both in vitro and in vivo models of neonatal HI brain injury, dizocilpine treatment can modulate the expression of key proteins involved in apoptosis. neo-med.org Specifically, in hypoxic conditions, the expression of the anti-apoptotic protein Bcl-2 is typically reduced, while the expression of the pro-apoptotic proteins Bax and caspase-3 is increased. neo-med.org Treatment with dizocilpine has been observed to counteract these changes, leading to an increased expression of Bcl-2 and decreased expression of Bax and caspase-3. neo-med.orgkoreascience.kr This shift in the Bax/Bcl-2 ratio towards a more anti-apoptotic state suggests that dizocilpine helps to prevent programmed cell death in neurons exposed to hypoxic-ischemic insults. neo-med.org Furthermore, studies have shown that dizocilpine can help restore the volume of the affected brain hemisphere to a size comparable to the unaffected hemisphere following HI injury in neonatal rats. neo-med.org
| Marker | Effect of Hypoxia-Ischemia | Effect of Dizocilpine Treatment | Reference |
|---|---|---|---|
| Bcl-2 (anti-apoptotic) | Decreased | Increased | neo-med.org |
| Bax (pro-apoptotic) | Increased | Decreased | neo-med.org |
| Caspase-3 (pro-apoptotic) | Increased | Decreased | neo-med.org |
| Bax/Bcl-2 Ratio | Increased | Decreased | neo-med.org |
Modulation of Neuronal Injury in Trimethyltin (TMT)-Induced Models
Trimethyltin (TMT) is a potent neurotoxin that selectively damages neurons in the limbic system, particularly the hippocampus, and is used to model neurodegenerative diseases associated with cognitive deficits. nih.gov Research has explored the potential of dizocilpine to mitigate the cognitive and neurodegenerative effects of TMT in rats. nih.govresearchgate.net
In a study investigating the effects of dizocilpine on TMT-induced cognitive deficits, Wistar rats were treated with dizocilpine following TMT injection. nih.gov While the study found that dizocilpine treatment alone was largely ineffective at mitigating the TMT-induced neuronal loss in the CA2/3 subfield of the dorsal hippocampus and the shrinkage of the dentate gyrus at the histological level, it did show some therapeutic effect in cognitive assessments like the Morris water maze. nih.gov Interestingly, a combination of dizocilpine and the GABA-A receptor potentiator midazolam showed a minor protective effect on hippocampal neurodegeneration, suggesting potential synergistic interactions. nih.gov
Role in Experimental Stroke and Traumatic Brain Injury Models
The role of dizocilpine in models of acute brain injury, such as stroke and traumatic brain injury (TBI), has been extensively studied due to the significant involvement of excitotoxicity in the secondary injury cascade. wikipedia.orgnih.gov
In experimental models of focal ischemia, such as permanent middle cerebral artery occlusion (MCAO) in rats, dizocilpine has been shown to reduce the volume of ischemic brain damage. nih.gov A meta-analysis of 52 studies confirmed that dizocilpine significantly decreases lesion volume and the degree of cerebral edema in rat models of acute brain injury. nih.gov This analysis also highlighted improvements in neurological function and spatial cognition following dizocilpine treatment. nih.gov
Similarly, in rat models of TBI, dizocilpine has demonstrated the ability to reduce neuronal damage and preserve learning and memory. nih.gov Following TBI, there is typically an increase in neuronal caspase-3 expression, neuronal nitric oxide synthase (nNOS)-positive neurons, and activated microglia (OX-42-positive cells), all of which are indicative of neuronal injury and inflammation. neo-med.orgnih.gov Treatment with dizocilpine has been shown to significantly decrease the expression of these markers, inhibit the degeneration and apoptosis of neurons in the damaged brain areas, and improve performance in learning and memory tasks. neo-med.orgnih.gov
| Injury Model | Key Pathological Feature | Effect of Dizocilpine Treatment | Reference |
|---|---|---|---|
| Experimental Stroke (MCAO) | Ischemic lesion volume | Significantly decreased | nih.govnih.gov |
| Experimental Stroke (MCAO) | Cerebral edema | Significantly decreased | nih.gov |
| Traumatic Brain Injury (TBI) | Neuronal caspase-3 expression | Significantly decreased | neo-med.orgnih.gov |
| Traumatic Brain Injury (TBI) | nNOS-positive neurons | Significantly decreased | neo-med.orgnih.gov |
| Traumatic Brain Injury (TBI) | OX-42-positive microglia | Significantly decreased | nih.gov |
| Traumatic Brain Injury (TBI) | Learning and memory impairment | Improved | nih.gov |
Interactions with Oxidative Stress in CNS Pathologies
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, is a common feature of many CNS pathologies. nih.govnih.gov The overactivation of NMDA receptors can lead to an increase in intracellular calcium, which in turn can trigger pathways that generate ROS, leading to oxidative damage.
Dizocilpine, by blocking NMDA receptors, has been shown to attenuate oxidative stress in various models. nih.govresearchgate.net For instance, in a mouse model of Bacillus Calmette-Guerin (BCG)-induced depression-like behavior, which is associated with neuroinflammation and oxidative stress, dizocilpine was able to reverse the behavioral deficits. nih.gov This was accompanied by a significant decrease in brain malondialdehyde (MDA) levels, a marker of lipid peroxidation, and an increase in glutathione (B108866) (GSH) levels, a key endogenous antioxidant. nih.gov These findings suggest that the therapeutic effects of dizocilpine may be partly mediated by its ability to mitigate oxidative stress. nih.govresearchgate.net
Comparative Preclinical Neuropharmacology
While dizocilpine has been a valuable research tool, its preclinical profile has also revealed limitations that have prevented its clinical use. A significant finding in laboratory rats was the induction of neuronal vacuolization in the posterior cingulate and retrosplenial cortex, a phenomenon known as Olney's lesions. wikipedia.org This neurotoxic effect, coupled with side effects such as cognitive disruption and psychotic-spectrum reactions, has led to the exploration of other NMDA receptor antagonists with more favorable safety profiles. wikipedia.org
Ketamine, another non-competitive NMDA receptor antagonist, is used clinically as a dissociative anesthetic. wikipedia.org Compared to dizocilpine, ketamine has a shorter half-life and lower potency, which may contribute to its comparatively safer clinical profile. wikipedia.org While ketamine can also induce temporary psychosis in some individuals, its clinical utility highlights the therapeutic potential of targeting the NMDA receptor, provided a suitable therapeutic window can be achieved. wikipedia.org The preclinical research with dizocilpine has been instrumental in shaping our understanding of the complex role of NMDA receptors in both normal brain function and disease, and continues to inform the development of novel neuroprotective strategies.
Comparison with Other NMDA Receptor Antagonists (e.g., Ketamine, Memantine (B1676192), Phencyclidine)
Dizocilpine's distinct pharmacological profile becomes evident when compared to other N-methyl-D-aspartate (NMDA) receptor antagonists in preclinical animal models. These comparative studies highlight differences in their effects on behavior, neuronal activity, and receptor interactions, which are crucial for understanding their potential research applications.
Dizocilpine vs. Ketamine: In rodent models, both dizocilpine and ketamine are used to induce behaviors relevant to the study of psychosis. researchgate.net However, they exhibit notable differences. For instance, in rats, ketamine reliably induces anesthesia, whereas dizocilpine primarily causes ataxia even at high doses. nih.gov A study comparing their effects on basal ganglia dopamine function found that both could block apomorphine-induced stereotypy, but the efficacy of ketamine was dependent on the route of administration (intravenous being more effective than intraperitoneal), unlike dizocilpine. nih.gov In models of neuropathic pain, ketamine produced greater reductions of thermal and mechanical evoked responses in nerve-injured rats compared to sham-operated rats, while the effects of dizocilpine were comparable between the two groups. nih.gov
Dizocilpine vs. Memantine: Memantine is a moderate-affinity, uncompetitive NMDA receptor antagonist, whereas dizocilpine is a high-affinity, non-competitive antagonist. tandfonline.com This difference in affinity and kinetics is thought to underlie their differential effects in animal models. In studies examining locomotor activity in mice, both dizocilpine and memantine were found to increase motor activity, likely through the blockade of NMDA receptors. tandfonline.com However, in a rat model of neuropathic pain, memantine showed a powerful inhibition of "wind-up" (a progressive increase in neuronal response to repeated stimulation) specifically after nerve injury, with little effect in control animals. In contrast, dizocilpine's effects on wind-up and other neuronal measures were similar in both nerve-injured and control rats. nih.gov
Dizocilpine vs. Phencyclidine (PCP): Dizocilpine and phencyclidine (PCP) are both high-affinity, non-competitive NMDA receptor antagonists and are frequently used to model schizophrenia-like symptoms in animals. researchgate.net While they share many properties, research indicates differences in their potency and receptor interactions. In rat hippocampal tissue, dizocilpine was found to be more potent than PCP in inhibiting NMDA-induced norepinephrine (B1679862) release. nih.gov Conversely, PCP was more potent at inhibiting dopamine uptake in the striatum. nih.gov Both compounds have been shown to enhance potassium-stimulated dopamine release from the nucleus accumbens through actions at sigma receptors, highlighting a shared mechanism outside of direct NMDA receptor blockade. nih.gov
| Compound | Primary Mechanism | Key Differentiating Feature in Preclinical Models | Reference |
|---|---|---|---|
| Dizocilpine | High-affinity, non-competitive NMDA antagonist | Induces ataxia rather than full anesthesia; effects on neuronal sensitization are not specific to injury models. | nih.govnih.gov |
| Ketamine | Moderate-affinity, non-competitive NMDA antagonist | Effective as an anesthetic; effects on neuronal responses are more pronounced in neuropathic pain models. | nih.govnih.gov |
| Memantine | Moderate-affinity, uncompetitive NMDA antagonist | Inhibits neuronal wind-up preferentially in nerve-injury models, suggesting a state-dependent mechanism. | nih.gov |
| Phencyclidine (PCP) | High-affinity, non-competitive NMDA antagonist | More potent inhibitor of dopamine uptake compared to dizocilpine. | nih.gov |
Differential Receptor Subunit Inhibition Profiles of Dizocilpine Derivatives
The development of dizocilpine derivatives has been a key area of research, aiming to refine the pharmacological profile of the parent compound. A primary goal is to create molecules with selective affinity for different NMDA receptor subunit compositions, particularly the prevalent GluN1/GluN2A and GluN1/GluN2B subtypes found in the adult forebrain. biorxiv.org This selectivity could potentially separate desired neuroprotective effects from unwanted psychomimetic side effects.
Research has focused on modifying the core structure of dizocilpine to alter its interaction with the NMDA receptor channel. nih.gov One approach involved creating novel dibenzo[a,d] researchgate.netannulen derivatives by modifying the tropane (B1204802) moiety of dizocilpine. nih.govelsevierpure.com Electrophysiological testing of these new compounds in cell lines expressing specific human NMDA receptor subtypes revealed a range of inhibitory activities. biorxiv.org
For example, a study systematically evaluating a series of these derivatives demonstrated varying inhibitory profiles. biorxiv.org Two compounds, designated 3l and 6f , were selected for further study based on their differing efficacy. Compound 6f showed high relative inhibition of both GluN1/GluN2A (~90%) and GluN1/GluN2B receptor subtypes. In contrast, compound 3l exhibited more moderate inhibition (~50%). nih.govelsevierpure.com Despite its lower in-vitro potency, compound 3l demonstrated a significant neuroprotective effect in an animal model of NMDA-induced hippocampal damage, an effect not seen with the more potent 6f . biorxiv.org Crucially, behavioral studies confirmed that neither compound 3l nor 6f induced the hyperlocomotion typically seen with dizocilpine, suggesting a reduced risk of psychomimetic side effects. biorxiv.orgelsevierpure.com
These findings underscore that the degree of receptor inhibition does not solely predict in-vivo neuroprotective efficacy and that achieving a specific inhibition profile is a promising strategy for developing safer NMDA receptor-targeted therapies. biorxiv.org The research suggests that moderate, rather than high, inhibition of specific NMDA receptor subtypes may be sufficient for neuroprotection while avoiding the adverse behavioral effects associated with dizocilpine. biorxiv.orgelsevierpure.com
| Compound | Relative Inhibition at GluN1/GluN2A | Relative Inhibition at GluN1/GluN2B | Observed In-Vivo Effect | Reference |
|---|---|---|---|---|
| Derivative 3l | ~50% | Moderate | Significant neuroprotection; no hyperlocomotion. | biorxiv.orgnih.govelsevierpure.com |
| Derivative 6f | ~90% | High | No significant neuroprotection; no hyperlocomotion. | biorxiv.orgnih.govelsevierpure.com |
Advanced Methodologies and Future Research Directions
Structure-Activity Relationship (SAR) Studies and Analog Development
The potent, almost irreversible nature of dizocilpine's blockade of the NMDA receptor has prompted significant research into developing analogs with more desirable therapeutic profiles. biorxiv.org The primary goal is to retain neuroprotective properties while minimizing psychomimetic side effects. nih.govbiorxiv.org
Researchers have focused on modifying the core structure of dizocilpine (B47880) to alter its interaction with the NMDA receptor. nih.gov One successful approach involves the synthesis of novel dibenzo[a,d] eurekaselect.comannulen and dibenzosuberane (B130601) derivatives. nih.govbiorxiv.orgelsevierpure.com These efforts have aimed to modify the tropane (B1204802) moiety of the original MK-801 molecule, introducing different substituted base moieties to fine-tune the compound's inhibitory efficacy. nih.govelsevierpure.com
Electrophysiological experiments on these new derivatives have demonstrated varied inhibitory activity against the two major NMDA receptor subtypes, GluN1/GluN2A and GluN1/GluN2B. nih.gov For instance, certain synthesized compounds show distinct profiles: some potently inhibit both subtypes, others are more selective for GluN1/GluN2B, and some preferentially inhibit GluN1/GluN2A receptors. researchgate.net This selectivity is a key objective, as different NMDA receptor subtypes are implicated in different physiological and pathological functions.
A study highlighted two derivatives, compound 6f, which exhibited high relative inhibition (~90%) for the GluN1/GluN2A subtype, and compound 3l, which showed more moderate inhibition (~50%). nih.govelsevierpure.com This demonstrates that structural modifications can successfully modulate the degree of receptor blockade. nih.gov Another series of open-chain MK-801 analogs, including monobenzylamino, benzhydrylamino, and dibenzylamino (DBA) derivatives, has also been investigated. The DBA analogs, in particular, showed pronounced anti-NMDA activity. nih.gov
| Compound | Structural Class | Target Receptor Subtype | Observed Inhibitory Effect | Reference |
|---|---|---|---|---|
| Compound 6f | Dibenzo[a,d] eurekaselect.comannulen derivative | GluN1/GluN2A | High relative inhibition (~90%) | nih.govelsevierpure.com |
| Compound 3l | Dibenzo[a,d] eurekaselect.comannulen derivative | GluN1/GluN2A | Moderate inhibition (~50%) | nih.govelsevierpure.com |
| NT-1505 | Dibenzylamino (DBA) analog | NMDA Receptor | Pronounced anti-NMDA activity | nih.gov |
| K2060 | Dizocilpine derivative | GluN1/GluN2A & GluN1/GluN2B | Potent, voltage-dependent inhibitor | biorxiv.org |
Alongside synthesis, computational modeling plays a crucial role in modern drug development. mdpi.com In silico absorption, distribution, metabolism, and excretion (ADME) testing provides a predictive framework for assessing crucial properties like oral bioavailability and central nervous system (CNS) availability. biorxiv.orgresearchgate.net For dizocilpine derivatives, computational analyses have been used to predict high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), predictions which were later confirmed by in vivo pharmacokinetic studies in rats. nih.govelsevierpure.com
Predictive models for BBB permeation often rely on calculating physicochemical properties and descriptors. nih.gov Decision tree induction models have identified key descriptors for predicting brain penetration, including lipophilicity (aLogP), charge (polar surface area), and measures of molecular geometry and connectivity. nih.gov
Computational docking studies have further elucidated the molecular interactions between dizocilpine analogs and the NMDA receptor channel. nih.gov These models have highlighted the critical role of hydrogen bonds formed between the compound and asparagine residues within the magnesium binding site of the receptor. nih.gov The strong hydrophobic interaction between the original MK-801 molecule and a hydrophobic pocket in the receptor-channel complex is thought to be responsible for its nearly irreversible blockade. biorxiv.orgnih.gov In contrast, more flexible derivatives may form less permanent adducts, potentially explaining a reduction in adverse side effects. nih.gov
Advanced Electrophysiological and Imaging Techniques
To dissect the complex role of NMDA receptors in neural circuits, researchers are turning to sophisticated techniques that offer greater spatial and temporal resolution.
A significant advancement in studying dizocilpine's effects is the development of cell type-specific pharmacology. nih.govelifesciences.org This technique allows researchers to investigate the function of NMDA receptors in molecularly defined neuronal populations with the temporal control of pharmacology and the specificity of genetic methods. nih.gov
The strategy involves an inert, "masked" derivative of MK-801 (CM-MK801). elifesciences.org This compound is designed to be unmasked and activated inside specific cells by a transgenically expressed enzyme, porcine liver esterase (PLE). elifesciences.org By expressing PLE only in certain cell types (e.g., dopamine (B1211576) neurons), researchers can ensure that MK-801 becomes active exclusively within that neuronal population. nih.gov This approach has been successfully used to demonstrate that NMDA receptors on dopamine neurons are necessary for cocaine-induced synaptic potentiation, a finding that would be difficult to achieve with systemic drug administration. nih.govelifesciences.org
Positron Emission Tomography (PET) imaging with [¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) allows for the in vivo measurement of regional cerebral glucose metabolism, providing insights into the functional effects of drugs on brain activity. Studies have shown that NMDA antagonists, including dizocilpine, can induce an abnormal increase in glucose metabolism in specific brain regions, particularly the posterior cingulate and retrosplenial cortex. wikipedia.orgoup.com
A metabolomic analysis of this brain region in rats treated with MK-801 confirmed that the observed histopathological effects were associated with enhanced energy production via glycolysis. oup.com These imaging studies are crucial for correlating the molecular actions of dizocilpine with large-scale changes in brain network activity and understanding the metabolic underpinnings of its effects. oup.com
Integrated '-Omics' Approaches in Preclinical Models
To gain a comprehensive understanding of the biological consequences of NMDA receptor blockade by dizocilpine, researchers are employing integrated '-omics' technologies. These approaches allow for the large-scale analysis of genes, proteins, and metabolites, offering a systems-level view of the drug's impact. mdpi.com
A proteomics study using mass spectrometric imaging (MSI) analyzed the impact of neonatal dizocilpine exposure on the brain proteome of rats. nih.gov The analysis revealed differential relative abundances of several proteins, including ubiquitin, purkinje cell protein 4 (PEP-19), cytochrome c oxidase subunits, and calmodulin. nih.gov These findings suggest that even brief early-life exposure to dizocilpine can have long-term effects on protein expression patterns during development. nih.gov Another proteomics study noted alterations in proteins such as HSP60, HSP72, and neuron-specific enolase (NSE) in the thalamus of rats after repeated dizocilpine injections. nih.gov
Metabolomics, the comprehensive analysis of endogenous metabolites, has been used to assess changes in the retrosplenial/posterior cingulate region of MK-801-treated rats. oup.com Using a capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS) system, researchers identified and quantified 253 metabolites. oup.com The study revealed significant alterations in key metabolic pathways.
| Metabolic Pathway | Metabolite | Observed Change | Implication | Reference |
|---|---|---|---|---|
| Urea Cycle | Arginine | Significant Decrease | Suggests increased arginine consumption due to Nitric Oxide Synthase (NOS) activity | oup.com |
| Citrulline | Tended to Increase | |||
| TCA Cycle | Malate | Significant Increase | Suggests an effect on the tricarboxylic acid cycle | oup.com |
| Succinate | Tended to Increase | |||
| Fumarate | Tended to Increase |
These metabolomic findings, combined with histopathological analysis, suggest that dizocilpine-induced effects involve increased nitric oxide production and oxidative stress-related pathways. oup.com Such integrated '-omics' approaches are invaluable for uncovering novel mechanisms of action and identifying potential biomarkers. nih.gov
Proteomic and Transcriptomic Profiling of Dizocilpine-Treated Brains
The application of proteomics and transcriptomics provides a comprehensive view of the molecular changes induced by dizocilpine. These methodologies allow for the simultaneous analysis of thousands of proteins and gene transcripts, offering insights into the broader biological pathways affected by N-methyl-D-aspartate (NMDA) receptor antagonism.
Proteomic studies on dizocilpine-treated brain tissues have begun to map the landscape of protein expression changes. Using techniques like mass spectrometry-based proteomics, researchers have analyzed adult human brain slices treated with dizocilpine (MK-801). These analyses revealed alterations in proteins associated with pathways implicated in schizophrenia pathophysiology, such as ephrin signaling, the synaptic vesicle cycle, and endocannabinoid signaling nih.gov. Another study noted alterations in the production of several proteins, including HSP60, HSP72, NSE, and DRP-2, in the thalamus of rats following repeated dizocilpine injections nih.gov. Such studies are crucial for identifying potential biomarkers and understanding the downstream effects of NMDA receptor blockade.
On the transcriptomic level, research has examined the expression patterns of specific genes following dizocilpine administration. Studies in rats have shown that dizocilpine can induce time-dependent changes in the mRNA expression of immediate early genes elsevierpure.com. Furthermore, dizocilpine has been shown to differentially affect the mRNA expression of NMDA receptor subunits in specific neuronal populations, such as parvalbumin-containing interneurons in the prefrontal cortex oup.com. While comprehensive transcriptomic profiling using techniques like RNA sequencing offers a powerful tool for a broader understanding, current research has often focused on specific gene sets nih.govnih.govnih.gov. Future research will likely employ single-cell transcriptomics to dissect the cell-type-specific responses to dizocilpine within complex brain circuits frontiersin.orgyoutube.com.
| Protein/Pathway | Observed Change | Brain Region/Model | Reference |
|---|---|---|---|
| Ephrin Signaling Proteins | Altered | Adult Human Brain Slices | nih.gov |
| Synaptic Vesicle Cycle Proteins | Altered | Adult Human Brain Slices | nih.gov |
| HSP60, HSP72, NSE, DRP-2 | Altered Production | Rat Thalamus | nih.gov |
Investigation of Protein-Protein Interactions within NMDA Receptor Complexes
The NMDA receptor is not an isolated entity but exists as a large multiprotein complex, and its function is intricately regulated by a network of protein-protein interactions semanticscholar.orgfrontiersin.org. Dizocilpine, by binding within the ion channel, can allosterically modulate these interactions. Advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry, have been instrumental in identifying the components of the NMDA receptor interactome exlibrisgroup.comresearchgate.net.
The NMDA receptor complex includes scaffolding proteins, signaling enzymes, and cytoskeletal elements that are crucial for synaptic localization and downstream signaling researchgate.netunimi.it. Key interacting partners include the postsynaptic density family of membrane-associated guanylate kinases (PSD-MAGUKs), such as PSD-95, and Ca2+/calmodulin-dependent protein kinase II (CaMKII) unimi.itnih.gov. These interactions are vital for synaptic plasticity. The dynamic association and dissociation of these proteins from the NMDA receptor complex can be influenced by neuronal activity and pharmacological agents like dizocilpine researchgate.netnih.gov. Understanding how dizocilpine affects the stability and composition of this complex is a key area of future research that could reveal novel mechanisms of its action and inform the development of more specific therapeutics semanticscholar.org.
| Interacting Protein/Family | Function | Reference |
|---|---|---|
| PSD-MAGUKs (e.g., PSD-95) | Scaffolding, receptor anchoring | nih.gov |
| CaMKII | Kinase, involved in synaptic plasticity | unimi.itnih.gov |
| Dopamine Receptors (GPCRs) | Reciprocal modulation of receptor function | frontiersin.org |
| Cadherins and L1-CAMs | Cell adhesion | exlibrisgroup.com |
Theoretical Frameworks for Therapeutic Development
The unique properties of dizocilpine as a potent NMDA receptor antagonist have provided a foundation for theoretical frameworks aimed at developing novel therapeutics for neurological and psychiatric disorders. These frameworks focus on modulating glutamatergic signaling while minimizing the adverse effects associated with broad NMDA receptor blockade.
Strategies to Modulate Glutamatergic Dysregulation in Neuropathological Conditions
Glutamatergic dysregulation, particularly excitotoxicity from excessive NMDA receptor activation, is a common pathway in various neuropathological conditions, including neurodegenerative diseases researchgate.netnih.govmdpi.comfrontiersin.org. The neuroprotective effect of dizocilpine is primarily attributed to its ability to block NMDA receptors, thereby preventing excessive calcium influx that triggers cell death cascades . This provides a proof-of-concept for therapeutic strategies targeting the glutamate (B1630785) system dntb.gov.ua. However, the critical role of NMDA receptors in normal physiological processes necessitates more nuanced approaches than complete receptor blockade wikipedia.org. Future strategies may involve the development of agents that selectively target extrasynaptic NMDA receptors, which are major contributors to excitotoxicity, while sparing the synaptic receptors essential for normal neurotransmission mdpi.comnih.gov.
Research into Mitigating Preclinical Behavioral Effects Associated with NMDA Antagonism
A significant hurdle in the therapeutic application of potent NMDA receptor antagonists like dizocilpine is the induction of behavioral effects, such as hyperlocomotion and cognitive impairment, which can mimic psychosis nih.govwikipedia.org. These effects have limited their clinical translation mdpi.comnih.govbenthamscience.com. Research is actively focused on understanding the mechanisms behind these effects and developing strategies to mitigate them nih.govnih.govdntb.gov.ua. One promising approach is the development of low-trapping NMDA receptor antagonists, which exhibit faster dissociation kinetics from the receptor channel. This property is believed to reduce the psychotomimetic potential while retaining therapeutic efficacy researchgate.net. Another avenue of investigation involves the co-administration of agents that can counteract the undesirable behavioral effects mdpi.com.
Development of Receptor-Targeted Therapies with Enhanced Selectivity for Specific Subtypes and Reversibility
NMDA receptors are heterotetramers composed of different subunits (e.g., GluN1, GluN2A-D), and the subunit composition determines the receptor's functional and pharmacological properties . The development of antagonists with selectivity for specific NMDA receptor subtypes, such as those containing the GluN2B subunit, is a major goal in modern pharmacology mdpi.comnih.govnih.govbenthamscience.com. Subtype-selective antagonists are hypothesized to offer a better therapeutic window, providing neuroprotection or other desired effects without the side effects of non-selective blockers nih.govbenthamscience.com.
Recent efforts have focused on synthesizing dizocilpine derivatives and novel compounds with improved properties elsevierpure.comeurekaselect.com. This includes molecules with enhanced selectivity for GluN2A or GluN2B subtypes and, crucially, improved reversibility elsevierpure.com. Unlike the nearly irreversible binding of dizocilpine, compounds with faster offset kinetics are being developed, which is expected to reduce their psychomimetic side effects nih.govbiorxiv.org. These next-generation NMDA receptor modulators aim to provide the therapeutic benefits of glutamatergic modulation with a significantly improved safety profile elsevierpure.comnih.govbiorxiv.org.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the neuropharmacological effects of Dizocilpine free base in preclinical models?
- Methodological Answer : Begin with a clear research question aligned with gaps in existing literature, such as "How does Dizocilpine free base modulate NMDA receptor activity in specific brain regions during memory consolidation?" Use controlled behavioral paradigms (e.g., conditioned freezing tests in mice) to assess dose-dependent effects . Include sham or vehicle-treated control groups to isolate drug-specific outcomes. Optimize sample sizes using power analysis to ensure statistical validity, and standardize environmental variables (e.g., timing of drug administration relative to behavioral tasks) to minimize confounding factors .
Q. What are critical considerations for determining optimal dosing regimens in Dizocilpine free base behavioral studies?
- Methodological Answer : Conduct pilot studies to establish dose-response curves, prioritizing sub-anesthetic doses (e.g., 0.03–0.12 mg/kg in mice) to avoid non-specific sedative effects . Use within-subject designs for longitudinal studies to reduce inter-individual variability, but counterbalance treatment order to mitigate carryover effects. Document pharmacokinetic parameters (e.g., half-life) to align dosing schedules with the compound’s bioavailability. Validate purity and solubility of the free base form to ensure consistent dosing .
Q. How can reproducibility in Dizocilpine free base studies be enhanced through experimental protocols?
- Methodological Answer : Adopt open-science practices, such as preregistering protocols on platforms like Open Science Framework. Provide detailed methods for drug preparation (e.g., solvent used, storage conditions) and behavioral testing apparatus specifications. Share raw data and analysis scripts in supplementary materials to enable independent verification . Replicate key findings across multiple labs using harmonized protocols, as seen in multi-center neuropharmacology studies .
Advanced Research Questions
Q. How can contradictions in dose-response relationships across Dizocilpine free base studies be resolved?
- Methodological Answer : Perform meta-analyses to identify moderating variables, such as species/strain differences or administration timing (e.g., pre- vs. post-reactivation in memory studies) . Use multivariate regression to disentangle interactions between dose, experimental context, and behavioral outcomes. Validate findings with complementary techniques (e.g., electrophysiology to confirm NMDA receptor blockade) . For example, highlights that dizocilpine’s amnesic effects are context-specific, emphasizing the need for rigorous control of environmental variables.
Q. What integrative approaches combine electrophysiological and behavioral data to elucidate Dizocilpine’s mechanism of action?
- Methodological Answer : Employ convergent mixed-methods designs, pairing in vivo electrophysiology (e.g., local field potential recordings) with behavioral tasks to link neural activity patterns to cognitive outcomes. Use time-locked analyses to correlate drug-induced changes in synaptic plasticity (e.g., long-term depression) with task performance. Apply machine learning to identify latent variables in high-dimensional datasets .
Q. Which statistical methods are appropriate for analyzing non-linear dose-response data in Dizocilpine studies?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal curve fitting) to quantify EC₅₀ values and maximal effect sizes. For non-parametric data, apply bootstrapping or permutation tests to assess significance. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize findings, as seen in ’s ANOVA and Tukey post hoc analyses . Address outliers with sensitivity analyses rather than arbitrary exclusion .
Data Management and Validation
Q. How should researchers address variability in Dizocilpine free base’s pharmacokinetic profiles across studies?
- Methodological Answer : Standardize bioanalytical methods (e.g., HPLC-MS) to quantify plasma and brain concentrations. Use physiologically based pharmacokinetic (PBPK) modeling to predict interspecies scaling or dose adjustments. Cross-validate results with microdialysis to measure real-time drug levels in target brain regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
